molecular formula C7H2BrClF3NO B1415814 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 2231673-26-8

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No.: B1415814
CAS No.: 2231673-26-8
M. Wt: 288.45 g/mol
InChI Key: DMXOLMXXZDEVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a chlorine atom at the 3-position, and a trifluoromethyl group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-bromo-3-chloropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

Uniqueness

1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required .

Properties

IUPAC Name

1-(5-bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXOLMXXZDEVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-3-chloropyridin-2-yl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.